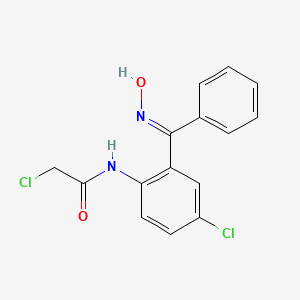

2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a somewhat similar structure, was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through these steps, achieving high yields and purity as evidenced by IR and MS spectroscopy as well as elemental analysis (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide often features non-planar discrete molecules, with significant torsion angles indicating a twisted conformation around the central acetamide group. This was observed in the synthesis and analysis of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, suggesting a complex molecular geometry that may influence the compound's chemical behavior (Davis & Healy, 2010).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds, such as the synthesis of antioxidant 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, involve condensation reactions between various aldehydes and chloroacetamide derivatives. These reactions have been shown to yield compounds with significant antioxidant activity, highlighting the chemical reactivity and potential utility of these substances (Gopi & Dhanaraju, 2020).

Physical Properties Analysis

The physical properties of compounds similar to 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide can be elucidated through crystallography and spectroscopy. For instance, the crystal structure analysis of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide revealed discrete molecules linked by intermolecular hydrogen bonds, providing insight into the solid-state properties and potential intermolecular interactions of these compounds (Davis & Healy, 2010).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and stability, can be inferred from their synthesis and structural analysis. For example, the successful synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through specific reactions indicates a level of stability and reactivity under controlled conditions, which is crucial for understanding the chemical behavior of 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide and related compounds (Zhong-cheng & Wan-yin, 2002).

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties: A study synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, including compounds with structures similar to the one . These compounds showed significant antioxidant activity, suggesting potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Synthesis and Characterization: Research on the synthesis and characterization of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, provides insights into the chemical processes and properties that might be relevant for 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide (Zhong-cheng & Wan-yin, 2002).

Comparative Metabolism in Herbicides: A study examined the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Understanding the metabolic pathways and toxicological profiles of similar chloroacetamide compounds can inform the safety and application of 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide (Coleman et al., 2000).

Polarity and Structure Analysis: Research has been conducted on the polarity and structure of similar acetamides, which is crucial for understanding their chemical behavior and potential applications in various fields (Ishmaeva et al., 2015).

Antimalarial Activity: The synthesis and study of compounds structurally related to 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide have shown potential in antimalarial applications. This indicates possible research directions for the compound (Werbel et al., 1986).

Molecular and Crystal Structures: Detailed studies on the molecular and crystal structures of similar compounds can provide insights into the physical and chemical properties of 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide, which are important for its potential applications (Chi et al., 2018).

Eigenschaften

IUPAC Name |

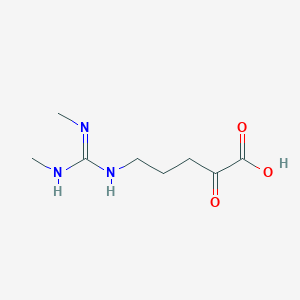

2-chloro-N-[4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c16-9-14(20)18-13-7-6-11(17)8-12(13)15(19-21)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20)/b19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFXVLJITZQQDW-XDJHFCHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide | |

CAS RN |

2888-63-3 | |

| Record name | 2-Chloro-N-[4-chloro-2-[(E)-(hydroxyimino)phenylmethyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2888-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-Benzoyl-2,4′-dichloroacetanilide oxime, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCB5QG66UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.